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Compound Name:
2-Morpholino-4,6-

difluoropyrimidine

Cat. No.: B067742 Get Quote

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 2-
Morpholinopyrimidine Scaffold
The pyrimidine ring is a privileged heterocyclic scaffold, forming the core of numerous

therapeutic agents and biologically essential molecules like nucleic acids.[1] Within medicinal

chemistry, its derivatives are cornerstones in the design of targeted therapies, particularly

kinase inhibitors.[2][3] The 2-Morpholino-4,6-difluoropyrimidine moiety has emerged as a

particularly valuable building block for several strategic reasons:

Modulation of Physicochemical Properties: The morpholine group, a common motif in drug

design, often enhances aqueous solubility and metabolic stability, and provides a key

hydrogen bond acceptor site.[4][5]

Tunable Reactivity for Library Synthesis: The pyrimidine ring is electron-deficient, and the

two fluorine atoms at the C4 and C6 positions strongly activate these sites for Nucleophilic

Aromatic Substitution (SNAr).[6][7] This allows for the selective and sequential introduction of

various nucleophiles, making it an ideal scaffold for building diverse chemical libraries for

structure-activity relationship (SAR) studies.
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Bioisosteric Replacement and Pharmacophore Contribution: The pyrimidine core can act as

a bioisostere for other aromatic systems, while the specific substitution pattern contributes to

a pharmacophore essential for binding to certain biological targets, most notably the ATP-

binding site of kinases.[8][9][10] The fluorine atoms can also improve metabolic stability and

modulate binding affinity.[11][12]

This guide provides an in-depth look at the application of 2-Morpholino-4,6-
difluoropyrimidine, focusing on its role in the synthesis of kinase inhibitors, and provides

detailed protocols for its functionalization.

Core Application: A Scaffold for PI3K/mTOR Dual
Inhibitors
A prominent application of the 2-morpholinopyrimidine scaffold is in the development of

inhibitors for the Phosphatidylinositol 3-kinase (PI3K) / mammalian Target of Rapamycin

(mTOR) signaling pathway.[2][13] This pathway is one of the most commonly overactivated

signaling networks in human cancers, controlling critical processes like cell proliferation,

growth, survival, and metabolism.[13] Dual inhibition of both PI3K and mTOR is a validated

therapeutic strategy to achieve a more comprehensive and durable blockade of the pathway,

potentially overcoming resistance mechanisms.[14][15]

Case Study: Gedatolisib (PF-05212384)

Gedatolisib is a potent, ATP-competitive, dual pan-Class I PI3K and mTOR inhibitor that

features the 2-morpholinopyrimidine core.[16][17] It demonstrates the power of this scaffold in

orienting functional groups to achieve high-affinity binding in the kinase active site. Gedatolisib

inhibits all four Class I PI3K isoforms (α, β, γ, δ) and both mTOR complexes (mTORC1 and

mTORC2) at low nanomolar concentrations.[15][18]

PI3K/Akt/mTOR Signaling Pathway and Point of
Inhibition
The diagram below illustrates the central role of PI3K and mTOR in cell signaling and highlights

where inhibitors like Gedatolisib act to block downstream effects.
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Caption: PI3K/mTOR pathway showing dual inhibition by Gedatolisib.
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Experimental Protocols & Synthetic Workflow
The construction of complex kinase inhibitors from the 2-Morpholino-4,6-difluoropyrimidine
scaffold typically involves a sequential cross-coupling strategy. The differential reactivity of the

halogenated positions allows for controlled, stepwise functionalization. A common synthetic

route involves an initial Nucleophilic Aromatic Substitution (SNAr) at the C4 or C6 position,

followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura

coupling, at the remaining fluoro- or chloro-substituted position.[19][20][21][22]

Synthetic Workflow Diagram

Step 1: SNAr Reaction

Step 2: Suzuki Coupling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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